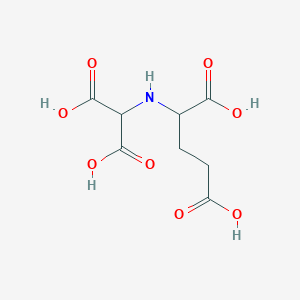
DL-Glutamic acid, N-(dicarboxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Glutamic acid, N-(dicarboxymethyl)-: is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is characterized by the presence of additional carboxymethyl groups attached to the nitrogen atom of the glutamic acid molecule. It has a molecular formula of C8H11NO8 and a molecular weight of approximately 249.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Glutamic acid, N-(dicarboxymethyl)- typically involves the reaction of glutamic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of DL-Glutamic acid, N-(dicarboxymethyl)- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: DL-Glutamic acid, N-(dicarboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: DL-Glutamic acid, N-(dicarboxymethyl)- is used in the study of amino acid derivatives and their chemical properties. It serves as a model compound for understanding the behavior of carboxymethylated amino acids in various chemical reactions .
Biology: In biological research, this compound is used to investigate the role of modified amino acids in protein structure and function. It is also employed in studies related to enzyme-substrate interactions and metabolic pathways involving glutamic acid derivatives .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biochemical pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive molecules. It is also utilized in the development of novel materials with specific functional properties .
Mechanism of Action
The mechanism of action of DL-Glutamic acid, N-(dicarboxymethyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The carboxymethyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound can act as an agonist or antagonist depending on the target and the context of its interaction .
Comparison with Similar Compounds
L-Glutamic acid: A naturally occurring amino acid with a similar structure but without the carboxymethyl groups.
D-Glutamic acid: The enantiomer of L-Glutamic acid, also lacking the carboxymethyl groups.
N-Methylglutamic acid: A derivative of glutamic acid with a methyl group instead of carboxymethyl groups.
Uniqueness: DL-Glutamic acid, N-(dicarboxymethyl)- is unique due to the presence of carboxymethyl groups, which impart distinct chemical and biological properties. These modifications enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
112174-44-4 |
|---|---|
Molecular Formula |
C8H11NO8 |
Molecular Weight |
249.17 g/mol |
IUPAC Name |
2-(dicarboxymethylamino)pentanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-4(11)2-1-3(6(12)13)9-5(7(14)15)8(16)17/h3,5,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
DIWZKTYQKVKILN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















